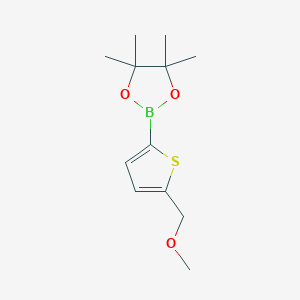

2-(Methoxymethyl)-thiophene-5-boronic acid pinacol ester

説明

2-(Methoxymethyl)-thiophene-5-boronic acid pinacol ester (CAS: 2102681-58-1) is a boronic ester derivative featuring a thiophene core substituted with a methoxymethyl group at the 2-position and a pinacol-protected boronic acid moiety at the 5-position. This compound is characterized by its high purity (98%) and is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds . The methoxymethyl group enhances solubility in organic solvents while maintaining moderate steric bulk, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its structural design balances electronic effects (electron-donating methoxymethyl) and steric accessibility, enabling efficient coupling with aryl or heteroaryl halides.

特性

IUPAC Name |

2-[5-(methoxymethyl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO3S/c1-11(2)12(3,4)16-13(15-11)10-7-6-9(17-10)8-14-5/h6-7H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVQECBJPCKCOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(Methoxymethyl)-thiophene-5-boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

- Chemical Formula : C₁₂H₁₉BO₃S

- Molecular Weight : 238.15 g/mol

- CAS Number : 2102681-58-1

Anticancer Properties

Research indicates that thiophene derivatives, including 2-(Methoxymethyl)-thiophene-5-boronic acid pinacol ester, exhibit significant anticancer activity. This compound is believed to interfere with various cellular processes involved in cancer progression.

- Mechanism of Action :

-

Case Studies :

- A study demonstrated that thiophene-based compounds showed selective cytotoxicity against multiple cancer cell lines, including breast and prostate cancer cells .

- In vitro assays revealed that treatment with 2-(Methoxymethyl)-thiophene-5-boronic acid pinacol ester resulted in reduced cell viability and increased apoptosis markers compared to control groups.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties.

-

Mechanism of Action :

- It is hypothesized that the boronic acid moiety contributes to the disruption of bacterial cell wall synthesis and function, leading to cell lysis.

- The thiophene ring enhances lipophilicity, facilitating membrane penetration.

-

Research Findings :

- In vitro studies have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- The minimum inhibitory concentration (MIC) values indicated effective antimicrobial activity comparable to standard antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| 2-(Methoxymethyl)-thiophene-5-boronic acid pinacol ester | High | Moderate | Kinase inhibition, disruption of cell wall |

| Thiophene-based derivatives | Variable | High | Similar mechanisms involving kinase inhibition and membrane disruption |

| Other boronic esters | Moderate | Low | Primarily involved in enzyme inhibition |

科学的研究の応用

Medicinal Chemistry

Boronic acids are known for their role as enzyme inhibitors, particularly in the context of protease inhibition. The application of 2-(Methoxymethyl)-thiophene-5-boronic acid pinacol ester has been investigated in:

- Anticancer Drug Development : Studies have shown that boronic acids can inhibit proteasomes, which are crucial in cancer cell regulation. The incorporation of the thiophene moiety enhances the compound's ability to interact with biological targets, potentially leading to novel anticancer agents .

- Antimicrobial Agents : Research indicates that boronic acid derivatives exhibit antimicrobial properties. The unique structure of 2-(Methoxymethyl)-thiophene-5-boronic acid pinacol ester may contribute to its efficacy against certain bacterial strains .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to undergo cross-coupling reactions:

- Suzuki Coupling Reactions : This compound is frequently used in Suzuki coupling to form carbon-carbon bonds between aryl and vinyl groups, which is essential for synthesizing complex organic molecules .

Table 1: Summary of Applications in Organic Synthesis

| Application | Description |

|---|---|

| Suzuki Coupling | Forms carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals |

| Functionalization | Used to introduce functional groups into aromatic systems |

| Material Science | Serves as a precursor for polymers with specific electronic properties |

Material Science

In materials science, 2-(Methoxymethyl)-thiophene-5-boronic acid pinacol ester is utilized for:

- Organic Electronics : Its conductive properties make it a candidate for organic semiconductors and photovoltaic materials. The thiophene ring contributes to π-conjugation, enhancing charge transport properties .

- Polymer Synthesis : The compound can be polymerized or copolymerized to create materials with tailored mechanical and thermal properties, which are useful in various industrial applications.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of several boronic acid derivatives, including 2-(Methoxymethyl)-thiophene-5-boronic acid pinacol ester. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting potential as a lead compound for further development .

Case Study 2: Organic Photovoltaics

Research on organic photovoltaic devices demonstrated that incorporating this boronic acid derivative improved device efficiency by enhancing charge mobility and stability under operational conditions. This highlights its potential role in the development of next-generation solar cells .

類似化合物との比較

Research Findings and Data Tables

NMR Spectral Signatures

Cross-Coupling Efficiency

Q & A

Q. Advanced

- NMR :

- LC-MS : Monitor coupling reactions in real-time; expected [M+H]⁺ varies by derivative (e.g., C₁₂H₁₉BO₃S: calc. 254.1).

- X-ray crystallography : Resolves regiochemistry in complex products .

How should researchers address contradictory yields reported in cross-coupling studies?

Advanced

Discrepancies often arise from:

- Catalyst impurities : Use freshly distilled Pd catalysts to avoid deactivation.

- Oxygen sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent boronic ester oxidation .

- Substrate quality : Ensure halogenated partners are anhydrous (store over molecular sieves).

Troubleshooting example : Low yields with electron-rich aryl halides may require additive optimization (e.g., 10 mol% TBAB) .

What storage conditions ensure long-term stability of this boronic ester?

Q. Basic

- Temperature : Store at –20°C in sealed, argon-flushed vials.

- Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis.

- Solvent compatibility : Dissolve in dry THF or DCM for aliquoting; avoid DMSO due to slow decomposition .

How can computational methods aid in predicting reactivity or designing derivatives?

Q. Advanced

- DFT calculations : Model transition states to predict coupling rates (e.g., Fukui indices for nucleophilic attack).

- Docking studies : Screen boronic ester derivatives for binding in medicinal chemistry targets (e.g., kinase inhibitors) .

- Software tools : Gaussian or ORCA for electronic structure analysis; AutoDock Vina for protein-ligand interactions.

What are the challenges in scaling up reactions involving this compound?

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。